Ethyl 3-sulfanylvalinate--hydrogen chloride (1/1)
Overview
Description
Ethyl 3-sulfanylvalinate–hydrogen chloride (1/1) is a chemical compound that combines ethyl 3-sulfanylvalinate with hydrogen chloride in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-sulfanylvalinate–hydrogen chloride typically involves the esterification of 3-sulfanylvaline with ethanol in the presence of a strong acid catalyst, followed by the addition of hydrogen chloride to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification and subsequent salt formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for the addition of hydrogen chloride ensures precise control over the reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-sulfanylvalinate–hydrogen chloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethyl ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl 3-sulfanylvalinol.
Substitution: Various substituted ethyl 3-sulfanylvalinates.
Scientific Research Applications
Ethyl 3-sulfanylvalinate–hydrogen chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying sulfanyl group interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-sulfanylvalinate–hydrogen chloride involves its interaction with molecular targets through the sulfanyl and ester groups. These interactions can modulate enzyme activity, disrupt cellular processes, and affect molecular pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-mercaptopropionate: Similar in structure but with a different alkyl chain length.
Ethyl 2-sulfanylacetate: Contains a sulfanyl group but differs in the position of the ester group.
Methyl 3-sulfanylvalinate: Similar but with a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl 3-sulfanylvalinate–hydrogen chloride is unique due to its specific combination of the ethyl ester and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
ethyl 2-amino-3-methyl-3-sulfanylbutanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-4-10-6(9)5(8)7(2,3)11;/h5,11H,4,8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLUPDMMNAQKQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)S)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512211 | |
Record name | Ethyl 3-sulfanylvalinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63474-91-9 | |
Record name | NSC144288 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-sulfanylvalinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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